molecular formula C16H25NO3S B6988680 N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline

N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline

Cat. No.: B6988680
M. Wt: 311.4 g/mol
InChI Key: QLOGZJZUUSGBCM-UHFFFAOYSA-N
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Description

N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline is an organic compound with a complex structure that includes a cyclobutyl group, an ether linkage, and a sulfonyl group

Properties

IUPAC Name

N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-13-15(12-21(2,18)19)7-4-8-16(13)17-9-10-20-11-14-5-3-6-14/h4,7-8,14,17H,3,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOGZJZUUSGBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCCOCC2CCC2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutylmethoxy group: This can be achieved by reacting cyclobutylmethanol with an appropriate alkylating agent under basic conditions.

    Attachment of the cyclobutylmethoxy group to an ethyl chain: This step involves the reaction of the cyclobutylmethoxy group with an ethyl halide in the presence of a base.

    Introduction of the aniline moiety: The ethylated intermediate is then reacted with aniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding amine or alcohol.

    Substitution: Products depend on the nucleophile used, such as sulfonamides or thioethers.

Scientific Research Applications

N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclopropylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline
  • N-[2-(cyclopentylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline
  • N-[2-(cyclohexylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline

Uniqueness

N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical space and developing novel applications.

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